(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid
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Overview
Description
(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of a morpholine ring, a carboxamide group, and a phenylacetic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and morpholine.
Amidation Reaction: Phenylacetic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with morpholine to form the morpholine-4-carboxamide derivative.
Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
®-2-(morpholine-4-carboxamido)-2-phenylacetic acid: The enantiomer of the compound, with different biological activities and properties.
3-(morpholine-4-carboxamido)benzoic acid: A structurally related compound with a benzoic acid moiety instead of phenylacetic acid.
(4-(morpholine-4-carboxamido)phenyl)boronic acid: Another related compound with a boronic acid group.
Uniqueness
(S)-2-(morpholine-4-carboxamido)-2-phenylacetic acid is unique due to its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-(morpholine-4-carbonylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11(10-4-2-1-3-5-10)14-13(18)15-6-8-19-9-7-15/h1-5,11H,6-9H2,(H,14,18)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSCCAWPRHZTFO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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